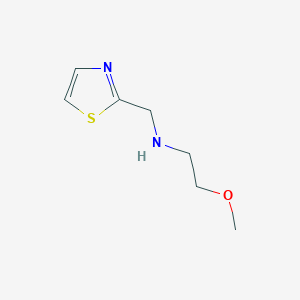

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine

Description

Position within aminothiazole derivative classification

This compound occupies a significant position within the broader classification of aminothiazole derivatives, representing a specialized subset of five-membered heterocyclic compounds that incorporate both nitrogen and sulfur atoms within their ring structure. Aminothiazole derivatives constitute an important class of heterocyclic compounds that have demonstrated remarkable versatility in medicinal chemistry applications, with documented activities spanning antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The structural framework of this particular compound places it within the 2-aminothiazole subfamily, where the amino group is positioned at the second carbon of the thiazole ring, creating opportunities for diverse chemical modifications and biological interactions.

The classification system for aminothiazole derivatives typically considers the position of substituents, the nature of attached functional groups, and the overall molecular architecture. Within this framework, this compound is distinguished by its specific substitution pattern, where the thiazole ring serves as the central scaffold with a methoxyethyl group attached through a methylamine bridge. This structural arrangement differentiates it from simpler aminothiazole derivatives and positions it among the more complex heterocyclic systems that have garnered attention in contemporary pharmaceutical research.

The compound's position within the aminothiazole classification is further defined by its secondary amine functionality, which provides additional sites for potential chemical modification and biological interaction. This structural feature aligns with the broader trend in heterocyclic chemistry toward developing compounds with multiple functional groups that can engage in diverse molecular interactions. The presence of the methoxy group adds an ether functionality to the molecular framework, contributing to the compound's overall polarity and potential for hydrogen bonding interactions with biological targets.

Structural nomenclature and identification systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry naming conventions, with the official designation being 2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine. This nomenclature precisely describes the molecular structure by identifying the thiazole ring system, the position of the methyl bridge, and the methoxyethyl substituent. The compound is catalogued under Chemical Abstracts Service registry number 886504-94-5, which serves as a unique identifier in chemical databases and literature searches.

| Identification Parameter | Value |

|---|---|

| Molecular Formula | C7H12N2OS |

| Molecular Weight | 172.246 g/mol |

| Chemical Abstracts Service Number | 886504-94-5 |

| International Union of Pure and Applied Chemistry Name | 2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine |

| Simplified Molecular Input Line Entry System | COCCNCC1=NC=CS1 |

The structural identification of this compound employs multiple complementary systems to ensure accurate characterization and database retrieval. The Simplified Molecular Input Line Entry System notation COCCNCC1=NC=CS1 provides a linear representation of the molecular structure that can be processed by computational chemistry software and database systems. This notation specifically captures the connectivity pattern of atoms within the molecule, including the thiazole ring structure and the methoxyethyl substituent.

Alternative nomenclature systems also recognize this compound under various synonymous designations, including (2-methoxyethyl)(1,3-thiazol-2-ylmethyl)amine and (2-Methoxyethyl)-thiazol-2-ylmethylamine. These variations in naming conventions reflect different approaches to describing the same molecular structure, with each system emphasizing particular aspects of the compound's architecture. The standardization of nomenclature across different chemical databases and literature sources remains crucial for effective scientific communication and research collaboration.

Historical context in heterocyclic chemistry research

The historical development of thiazole chemistry traces its origins to the pioneering work of Arthur Rudolf Hantzsch and J. H. Weber, who first described the thiazole ring system on November 18, 1887. Their seminal publication titled "Ueber Verbindungen des Thiazoles" established the fundamental understanding of thiazole compounds and provided the theoretical framework that continues to guide modern heterocyclic chemistry research. Hantzsch and Weber's definition characterized thiazoles as nitrogen and sulfur-containing ring compounds with the formula (CH)NS, establishing the relationship between thiazole and pyridine analogous to that between thiophene and benzene.

The evolution of aminothiazole chemistry has been marked by significant milestones that have shaped our understanding of these heterocyclic systems. The initial discovery led to the recognition that numerous previously characterized compounds, particularly alpha-thiocyano derivatives of ketones and aldehydes, were actually thiazole derivatives. This revelation fundamentally altered the understanding of organic chemistry and opened new avenues for synthetic methodology development.

The historical controversy surrounding the structure of thiocyanoacetone and its relationship to thiazole derivatives illustrates the complexity of early heterocyclic chemistry research. The debate between Hantzsch and Tcherniac, which extended for over three decades, ultimately contributed to a more refined understanding of thiazole chemistry and established rigorous standards for structural characterization. This historical context demonstrates the importance of precise analytical methods and systematic investigation in heterocyclic chemistry research.

The development of the Hantzsch thiazole synthesis represents one of the most significant contributions to thiazole chemistry, providing a reliable method for generating thiazole derivatives through the condensation of alpha-haloketones with thioamides. This synthetic methodology has been continuously refined and adapted for the preparation of complex aminothiazole derivatives, including compounds like this compound.

Academic significance and research rationale

The academic significance of this compound stems from its representation of contemporary approaches to heterocyclic drug design and its potential contributions to medicinal chemistry research. Aminothiazole derivatives have emerged as privileged scaffolds in pharmaceutical research due to their demonstrated biological activities and their ability to serve as starting points for the development of therapeutic agents. The specific structural features of this compound, including the methoxyethyl substituent and the methylamine linkage, provide opportunities for investigating structure-activity relationships and optimizing biological properties.

Research interest in this compound is further motivated by the broader significance of thiazole-containing molecules in natural products and synthetic pharmaceuticals. The thiazole ring system appears in numerous biologically active compounds, including the vitamin thiamine and various antibiotic agents. This prevalence in bioactive molecules suggests that thiazole-containing compounds possess inherent compatibility with biological systems and may offer advantages in terms of bioavailability and target selectivity.

The molecular architecture of this compound provides a platform for investigating the principles of molecular hybridization, where multiple pharmacophoric elements are combined within a single molecular framework. This approach has shown promise in enhancing drug efficacy while minimizing resistance development and toxicity concerns. The compound's structure incorporates both polar and nonpolar regions, offering potential for diverse biological interactions and membrane permeability properties.

From a synthetic chemistry perspective, this compound represents an example of modern heterocyclic synthesis that combines established methodologies with contemporary approaches to molecular design. The preparation of such compounds typically involves multi-step synthetic sequences that demonstrate the application of fundamental organic chemistry principles to complex molecular construction. Understanding the synthesis and properties of compounds like this compound contributes to the development of more efficient synthetic methodologies and the expansion of chemical space available for drug discovery efforts.

Properties

IUPAC Name |

2-methoxy-N-(1,3-thiazol-2-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-10-4-2-8-6-7-9-3-5-11-7/h3,5,8H,2,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFEZTROXAMFZOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406436 | |

| Record name | (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886504-94-5 | |

| Record name | (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 2-Methoxyethylamine Intermediate

A critical precursor is 2-methoxyethylamine, which can be prepared by several methods:

Synthesis of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine

The linkage of the thiazol-2-ylmethyl group to the 2-methoxyethylamine is achieved by:

- Reacting 2-methoxyethylamine or its protected form with thiazole derivatives or thiazol-2-yl imines.

- Using methylating agents such as methyl iodide or methyl sulfate to introduce methyl groups under controlled temperature (0–60°C).

- Employing acid binding agents (LiOH, NaOH, KOH, Ca(OH)2) to facilitate methylation and subsequent deprotection steps.

- Final purification by distillation or recrystallization to obtain high-purity product.

Example Synthetic Procedure (From Patent CN103936599A)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Benzyl Imine Formation | Benzaldehyde + Thanomin in toluene, reflux 80–145°C, 8–16 h, azeotropic dehydration | Forms benzyl imine intermediate |

| 2. Methylation | Add acid binding agent (e.g., NaOH), then methylating reagent (methyl iodide), 0–60°C, 1–2.5 h addition, then 2–5 h reaction at room temp | Produces N-benzyl thiazolinyl-2-methoxyethyl amine intermediate |

| 3. Deprotection | Add acid solution (HCl, H2SO4, H3PO4, or acetic acid), 0.5–3 h at room temp | Yields 2-methoxyethylamine hydrochloride aqueous solution |

| 4. Free Amine Formation | Azeotropic dehydration with benzene/toluene at 80–145°C, 10–18 h; dissolve in organic solvent; add alkali reagent (Na2CO3, NaHCO3), room temp 8–20 h | Produces free 2-methoxyethylamine solution, purified by distillation |

Yield: 56–84%, Purity >99.7%, Water content <0.2%

- The benzyl imine intermediate method offers a safer, more environmentally friendly alternative to traditional high-pressure catalytic amination, with higher yields and fewer waste products.

- The use of azeotropic dehydration and mild methylation conditions reduces the need for harsh reagents and extreme conditions.

- Catalytic amination in fixed bed reactors with supported metal catalysts provides continuous production with high efficiency and low cost.

- The Gabriel synthesis method, while classical, is less favored due to low atom economy and environmental concerns.

- The choice of solvents (benzene, toluene, xylene) and reagents (methyl iodide, methyl sulfate) affects reaction efficiency and environmental impact.

- Purification by distillation at 82–85°C ensures high purity of the final amine product.

| Parameter | Range/Value | Comments |

|---|---|---|

| Benzyl Imine Formation Temp | 80–145°C | Reflux with azeotropic dehydration |

| Benzyl Imine Reaction Time | 8–16 h | Ensures complete imine formation |

| Methylation Temp | 0–60°C | Controlled addition of methylating agent |

| Methylation Time | 3–7.5 h total | Includes addition and reaction time |

| Deprotection Acid Concentration | 3–12 M | HCl, H2SO4, H3PO4, or acetic acid |

| Azeotropic Dehydration Time | 10–18 h | Removes water to drive reaction |

| Alkali Reagent Ratio | 2–5:1 (alkali:thanomin) | For free amine formation |

| Final Product Purity | >99.7% | High purity suitable for industrial use |

| Yield | 56–84% | Efficient process |

The preparation of this compound is best achieved through a multi-step process involving the formation of a benzyl imine intermediate, methylation under mild conditions, acid deprotection, and final purification. Modern methods emphasize safety, environmental friendliness, and cost-effectiveness, with catalytic amination and benzyl imine routes being prominent. The detailed reaction conditions and reagent choices are critical to optimizing yield and purity, making these methods suitable for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has shown that thiazole derivatives, including (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine, exhibit promising anticancer properties. The compound has been tested against multiple cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent. For instance, compounds with structural similarities have shown IC50 values indicating effective inhibition of cancer cell proliferation.

Mechanism of Action

The mechanism through which this compound exerts its anticancer effects is believed to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it interacts with specific molecular targets within cancer cells, leading to programmed cell death.

Antimicrobial Properties

Thiazole derivatives are known for their antimicrobial activity. This compound has been evaluated for its effectiveness against various bacterial strains, including resistant strains like MRSA.

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA | 8 | Effective |

| E. coli | 16 | Moderate |

| Pseudomonas aeruginosa | 32 | Limited |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of thiazole derivatives. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage.

Case Study: Neuroprotection

In a study involving PC12 cells subjected to oxidative stress, the compound exhibited a neuroprotective effect comparable to established neuroprotectants like ferulic acid, reducing cell death by approximately 53% at a concentration of 10 µM .

Synthesis and Chemical Properties

The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate amines under controlled conditions. The resulting compound's structure allows for further modifications that can enhance its biological activity.

Synthetic Route Example

- Starting Materials: Thiazole derivative and methoxyethyl amine.

- Reaction Conditions: Typically involves refluxing in an organic solvent.

- Yield: Varies based on reaction conditions but can exceed 70% under optimal conditions.

Mechanism of Action

The mechanism of action of (2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Ethyl-thiazol-2-ylmethyl-amine

Structural Features :

Physicochemical Properties :

N-((1H-Benzimidazol-2-yl)methyl)thiazol-2-amine Derivatives

Structural Features :

4-(7-Methoxy-dihydrobenzofuran)-N-aryl-thiazol-2-amines

Structural Features :

5-Aryl-4-aminomethyl-thiazole-2-amines

Structural Features :

- Thiazole with aryl and morpholinomethyl substituents (e.g., 4a: C₂₀H₂₂N₄O₂S) ().

- Pyridinyl and morpholine groups enhance solubility and hydrogen-bonding capacity.

Functional Implications :

- The aminomethyl group may improve pharmacokinetic profiles compared to the methoxyethyl substituent.

Comparative Analysis Table

Substituent Effects on Properties and Activity

Biological Activity

(2-Methoxy-ethyl)-thiazol-2-ylmethyl-amine is a compound that has garnered attention in various biological research contexts, particularly for its potential therapeutic applications. This article explores its biological activity, including antibacterial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its biological activity, and a methoxyethyl substituent that may influence its pharmacological properties. Its structure can be represented as follows:

Antibacterial Activity

Recent studies have highlighted the antibacterial effects of thiazole derivatives, including this compound. In a comparative study, this compound demonstrated significant activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| E. faecalis | 40 µg/mL | 29 |

| P. aeruginosa | 50 µg/mL | 24 |

| S. typhi | 45 µg/mL | 30 |

| K. pneumoniae | 50 µg/mL | 19 |

These results indicate that this compound has comparable efficacy to standard antibiotics like ceftriaxone, making it a promising candidate for further development in treating bacterial infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. A notable study employed the MTT assay to assess cell viability:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG-2 | <25 | Induction of apoptosis |

| MCF-7 | 225 | Cell cycle arrest in S phase |

| PC-3 | <30 | Inhibition of key protein kinases |

The compound exhibited significant cytotoxic effects, particularly against HepG-2 liver cancer cells, suggesting its potential as an anticancer agent . The mechanism involves the induction of apoptosis and disruption of cell cycle progression, which are critical for cancer therapy.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has shown promise in reducing inflammation. A recent study tested its effects on pro-inflammatory cytokines:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 78 |

| IL-6 | 89 |

These findings suggest that the compound could be effective in managing inflammatory conditions, potentially providing an alternative to conventional anti-inflammatory drugs .

Case Studies and Research Findings

- Study on Ferroptosis Induction : A study demonstrated that thiazole derivatives with electrophilic properties could selectively induce ferroptosis in cancer cells. This mechanism was linked to the inhibition of GPX4 protein, highlighting the importance of the thiazole moiety in developing novel cancer therapies .

- Thiazole Derivatives in Drug Discovery : Research has shown that compounds with similar thiazole structures can serve as covalent inhibitors in drug discovery, emphasizing their versatility and potential as therapeutic agents across various diseases .

Q & A

Q. Key Considerations :

- Control reaction temperature (reflux conditions at 60–80°C) to avoid side products.

- Use TLC to monitor reaction progress .

Advanced: How can computational methods optimize the synthesis and electronic properties of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP hybrid functional) predict electronic properties and reaction pathways:

- Geometry Optimization : Validate bond lengths and angles against crystallographic data (e.g., Ru-complex structures ).

- Reactivity Analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

Table 1 : Comparison of DFT Functionals for Thermochemical Accuracy

| Functional | Avg. Deviation (kcal/mol) | Application Example |

|---|---|---|

| B3LYP | 2.4 | Atomization energies |

| CCSD(T) | <1.0 | Correlation energy |

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.3 ppm) and thiazole protons (δ ~7.5–8.5 ppm). Compare with computed chemical shifts .

- IR Spectroscopy : Confirm C-O (1050–1150 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches .

- Mass Spectrometry : Validate molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .

Validation Tip : Cross-reference experimental data with computational predictions (e.g., Gaussian NMR calculations) .

Advanced: How is X-ray crystallography applied to determine the compound’s structure in coordination complexes?

Q. Methodological Answer :

- Crystal Growth : Use slow evaporation of a dichloromethane/methanol solution to obtain single crystals .

- Data Collection : Employ a synchrotron source (λ = 0.710–0.900 Å) for high-resolution datasets.

- Refinement : Software like SHELXL refines bond distances (e.g., Ru-N bond: ~2.05 Å) and Addison parameters (e.g., 0.244 for octahedral geometry) .

Example : The crystal structure of a Ru-based catalyst (CCDC entry XXXX) confirms the ligand’s coordination mode .

Basic: How are preliminary biological activities (e.g., antimicrobial) evaluated?

Q. Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer Screening : MTT assay on lung cancer (A549) and glioma (U87) cell lines .

Table 2 : Representative Bioactivity Data

| Compound Derivative | IC₅₀ (μM, A549) | MIC (μg/mL, S. aureus) |

|---|---|---|

| Analog A | 12.3 | 16.0 |

| Analog B | 8.7 | 8.5 |

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Q. Methodological Answer :

- Re-evaluate Models : Test alternative DFT functionals (e.g., M06-2X for non-covalent interactions) .

- Solvent Effects : Include PCM (Polarizable Continuum Model) in calculations to mimic physiological conditions .

- Experimental Replication : Repeat assays with controlled variables (e.g., pH, serum content) .

Case Study : Discrepancies in logP predictions (DFT vs. HPLC) may arise from unaccounted solvent-solute interactions .

Advanced: How to design structure-activity relationship (SAR) studies for thiazole derivatives?

Q. Methodological Answer :

- Substituent Variation : Synthesize analogs with modified methoxy groups (e.g., ethoxy, propoxy) .

- 3D-QSAR : Use CoMFA/CoMSIA to correlate steric/electronic features with bioactivity .

- Molecular Docking : Target enzymes like EGFR (PDB: 1M17) to predict binding modes .

Key Insight : Increased hydrophobicity (logP > 2.0) enhances membrane permeability but may reduce solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.